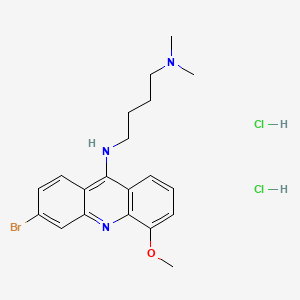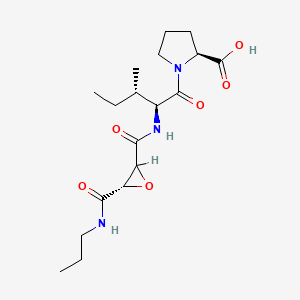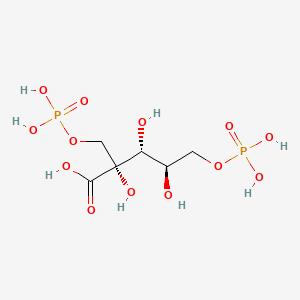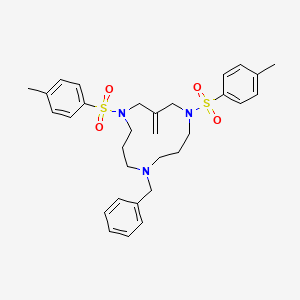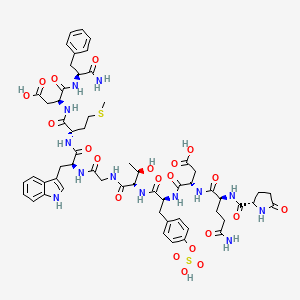
Cannabigerolic acid
Overview
Description
Cannabigerolic acid is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is the acidic form of cannabigerol and serves as a precursor to other cannabinoids such as tetrahydrocannabinolic acid, cannabidiolic acid, and cannabichromenic acid . This compound is a dihydroxybenzoic acid and olivetolic acid in which the hydrogen at position 3 is substituted by a geranyl group . It is a key compound in the biosynthesis of cannabinoids and has emerging pharmacological properties .
Mechanism of Action
Target of Action
Cannabigerolic acid (CBGA) is a major phytocannabinoid present in Cannabis sativa L. It is the principal precursor of several cannabinoids . CBGA interacts with G-protein-coupled receptors and exhibits a wide range of biological activities . It is also known to exhibit cyclooxygenase (COX) inhibitory effects .
Mode of Action
CBGA’s interaction with its targets results in a variety of changes. For instance, it has been reported to exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . It also activates different receptor sites based on in silico predictions .
Biochemical Pathways
CBGA is synthesized in the Cannabis plant from olivetolic acid and geranyl diphosphate . This process is catalyzed by an aromatic prenyltransferase (APT) . CBGA is then converted in the plant by CBCA synthase, CBDA synthase, and THCA synthase into CBCA, CBDA, and THCA respectively .
Pharmacokinetics
The pharmacokinetics of CBGA involve its bioavailability and metabolism. Its carboxyl group enhances bioavailability, reducing susceptibility to first-pass metabolism . Research on CBGA’s fate in mice revealed that it takes 15-45 minutes for effects to manifest, with peak concentrations in plasma at 15 minutes and in the brain at 30 minutes .
Result of Action
The molecular and cellular effects of CBGA’s action are diverse. It has been reported to exhibit neuroprotective activity by reducing neurodegeneration of striatal cells, reduction of mutant Huntington aggregation, and through inhibition of the up-regulation of pro-inflammatory enzymes and cytokines in vivo .
Biochemical Analysis
Biochemical Properties
Cannabigerolic acid plays a crucial role in biochemical reactions within the Cannabis sativa plant. It is synthesized through the alkylation of olivetolic acid in the presence of geranyl pyrophosphate . The enzyme cannabidiolic-acid synthase catalyzes the conversion of this compound to cannabidiolic acid . Additionally, this compound interacts with various proteins and enzymes, influencing the biosynthesis of other cannabinoids. These interactions are essential for the production of the diverse array of cannabinoids found in the plant.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines in immune cells . It also affects neuronal cells by providing neuroprotective effects, potentially through the regulation of oxidative stress and apoptosis . These cellular effects highlight the therapeutic potential of this compound in treating various medical conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to cannabinoid receptors, although with lower affinity compared to other cannabinoids . It also inhibits the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses . These molecular interactions contribute to the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH . Degradation of this compound can lead to the formation of other cannabinoids, such as cannabigerol . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and neuroprotective effects . These temporal effects are important considerations for the therapeutic use of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to exhibit anti-inflammatory and neuroprotective effects without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges . These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways within the Cannabis sativa plant. It serves as a precursor for the biosynthesis of other cannabinoids, including tetrahydrocannabinol, cannabidiol, and cannabichromene . The enzyme cannabidiolic-acid synthase catalyzes the conversion of this compound to cannabidiolic acid . Additionally, this compound interacts with cofactors such as magnesium ions, which are essential for the enzymatic reactions involved in cannabinoid biosynthesis . These metabolic pathways are critical for the production of the diverse array of cannabinoids found in the plant.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the Cannabis sativa plant, this compound is localized in glandular trichomes, where it is synthesized and stored . The transport of this compound within the plant is facilitated by membrane-bound transporters that regulate its movement to different tissues . These transport and distribution mechanisms are essential for the proper localization and accumulation of this compound within the plant.
Subcellular Localization
The subcellular localization of this compound is primarily within the glandular trichomes of the Cannabis sativa plant . These specialized structures are responsible for the synthesis and storage of cannabinoids. This compound is directed to these trichomes through specific targeting signals and post-translational modifications . The localization of this compound within these compartments is crucial for its activity and function in the biosynthesis of other cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabigerolic acid is synthesized in the Cannabis sativa plant through a chemical interaction between olivetolic acid and geranyl pyrophosphate . This enzymatic reaction involves the alkylation of olivetolic acid in the presence of geranyl pyrophosphate .
Industrial Production Methods: Industrial production of this compound can be achieved through a synthetic biology platform using Escherichia coli cells. This involves the identification and repurposing of aromatic prenyltransferase, which, when coupled with native enzymes of Cannabis sativa, can form an Escherichia coli production system for this compound in cell lysates and cannabigerol in whole cells .
Chemical Reactions Analysis
Types of Reactions: Cannabigerolic acid undergoes various chemical reactions, including decarboxylation, which converts it into cannabigerol . It can also be converted into other cannabinoids such as tetrahydrocannabinolic acid, cannabidiolic acid, and cannabichromenic acid through enzymatic reactions .
Common Reagents and Conditions:
Decarboxylation: This reaction typically involves heating the compound to remove a carboxyl group, resulting in the formation of cannabigerol.
Enzymatic Reactions: Enzymes such as tetrahydrocannabinolic acid synthase, cannabidiolic acid synthase, and cannabichromenic acid synthase are involved in the conversion of this compound to other cannabinoids.
Major Products:
Cannabigerol: Formed through decarboxylation.
Tetrahydrocannabinolic Acid, Cannabidiolic Acid, and Cannabichromenic Acid: Formed through enzymatic reactions.
Scientific Research Applications
Cannabigerolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Cannabigerolic acid is unique among cannabinoids due to its role as a precursor to other cannabinoids. Similar compounds include:
Cannabigerol: The decarboxylated form of this compound, known for its non-psychoactive properties and potential therapeutic uses.
Tetrahydrocannabinolic Acid: A psychoactive cannabinoid derived from this compound.
Cannabidiolic Acid: A non-psychoactive cannabinoid with potential anti-inflammatory and anti-anxiety properties.
Cannabichromenic Acid: Another cannabinoid derived from this compound, known for its potential anti-inflammatory and analgesic properties.
This compound’s uniqueness lies in its role as the “mother of all cannabinoids,” serving as the starting point for the biosynthesis of various cannabinoids with diverse pharmacological properties .
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZIOZEUUMJME-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315426 | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25555-57-1 | |
| Record name | Cannabigerolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




